
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a hydroxyamino group, a methoxyphenyl group, and a methylsulfanyl group attached to a pyrrol-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Ring: The initial step involves the formation of the pyrrol-2-one ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a methoxyphenyl halide and a strong base to facilitate the substitution.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction. This involves the reaction of a suitable thiol with the intermediate compound formed in the previous step.
Hydroxyamination: The final step involves the introduction of the hydroxyamino group through a hydroxylamine reaction. This step typically requires the use of hydroxylamine hydrochloride and a base to generate the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino and methylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the hydroxyamino group, converting it to an amino group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions. Halogenation and nitration are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones from the methylsulfanyl group.
Reduction: Conversion of the hydroxyamino group to an amino group.
Substitution: Introduction of halogen or nitro groups to the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, aiding in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methoxyphenyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Amino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an amino group instead of a hydroxyamino group.
5-(Hydroxyamino)-3-(2-chlorophenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(ethylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyamino group enhances its reactivity and potential for hydrogen bonding, while the methoxyphenyl and methylsulfanyl groups contribute to its stability and specificity in interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
398130-09-1 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-4-methylsulfanyl-5-nitroso-1H-pyrrol-2-ol |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-6-4-3-5-7(8)9-10(18-2)11(14-16)13-12(9)15/h3-6,13,15H,1-2H3 |
InChI-Schlüssel |
PPXZHGDKARCTQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(NC(=C2SC)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
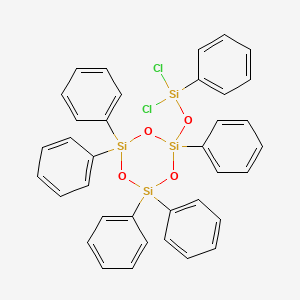
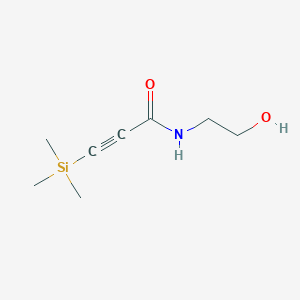
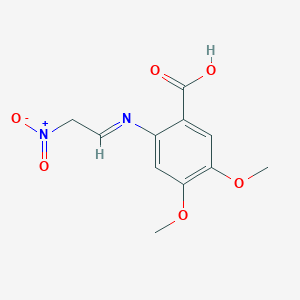
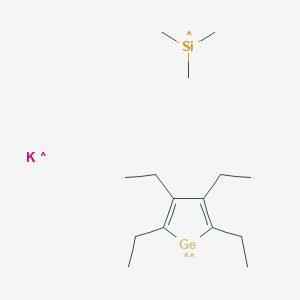
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)
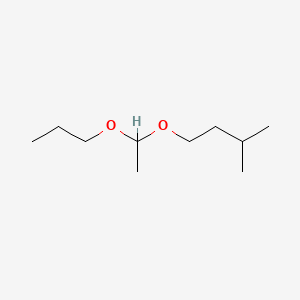
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
